molecular formula C31H50N6O9S B13714966 N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

Cat. No.: B13714966
M. Wt: 682.8 g/mol
InChI Key: FIYZGAUPFFOJCA-UHFFFAOYSA-N
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Description

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is a specialized compound used primarily in proteomics research. It is a derivative of lysine, modified with biotin and a caproylamido linker, and further functionalized with an N-Hydroxysuccinimide (NHS) ester group. This compound is known for its ability to facilitate the biotinylation of proteins and peptides, making it a valuable tool in various biochemical and molecular biology applications .

Preparation Methods

The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves several steps:

    Protection of Lysine: The lysine molecule is first protected with a t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions at the amino group.

    Biotinylation: The protected lysine is then reacted with biotin, which is linked via a caproylamido spacer. This step ensures that the biotin moiety is attached to the lysine.

    Activation with NHS: The biotinylated lysine is then activated with N-Hydroxysuccinimide to form the NHS ester.

Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester undergoes several types of chemical reactions:

Scientific Research Applications

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves the formation of stable amide bonds between the NHS ester group and primary amines in target proteins or peptides. This covalent attachment ensures that the biotin moiety is securely linked to the target molecule. The biotinylated molecules can then interact with streptavidin or avidin, which have a high affinity for biotin, enabling various downstream applications such as detection, purification, and immobilization .

Comparison with Similar Compounds

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is unique due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C31H50N6O9S

Molecular Weight

682.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate

InChI

InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43)

InChI Key

FIYZGAUPFFOJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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